Cyclohexene-d10

Description

The exact mass of the compound Cyclohexene-d10 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cyclohexene-d10 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexene-d10 including the price, delivery time, and more detailed information at info@benchchem.com.

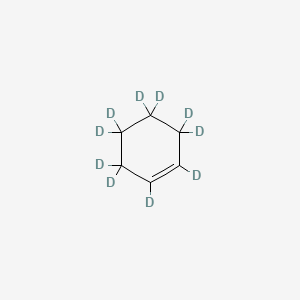

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-2-4-6-5-3-1/h1-2H,3-6H2/i1D,2D,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCIXCUEYOPUTN-KYJNQUCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583823 | |

| Record name | (~2~H_10_)Cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16035-50-0 | |

| Record name | (~2~H_10_)Cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16035-50-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Cyclohexene-d10 (CAS 1603-55-0)

Physicochemical Profile, Synthesis, and Applications in Deuterium Labeling

Executive Summary

Cyclohexene-d10 (CAS 1603-55-0), the fully deuterated isotopologue of cyclohexene, serves as a critical reagent in mechanistic organic chemistry, NMR spectroscopy, and the emerging field of deuterated pharmacotherapeutics. Unlike its proteo-analog (

Physicochemical Characterization

The substitution of protium (

Table 1: Comparative Properties of Cyclohexene vs. Cyclohexene-d10

| Property | Cyclohexene ( | Cyclohexene-d10 ( | Technical Note |

| Molar Mass | 82.14 g/mol | 92.21 g/mol | +10 mass units (M+10) |

| Density (25°C) | 0.811 g/mL | 0.908 g/mL | ~12% increase due to mass |

| Boiling Point | 83.0 °C | ~83-85 °C | Slight inverse isotope effect possible |

| Melting Point | -103.5 °C | -104 °C | Minimal change |

| Refractive Index ( | 1.446 | 1.442 | Lower polarizability of C-D bond |

| Flash Point | -12 °C | -12 °C | Highly Flammable |

| Isotopic Purity | N/A | ≥98 atom % D | Critical for NMR/MS applications |

Expert Insight: The density difference is the most practical quick-check for verification. A 12% increase is easily measurable and confirms bulk deuteration without requiring immediate spectral analysis.

Spectroscopic Signature

Nuclear Magnetic Resonance (NMR)

Cyclohexene-d10 is invaluable as a solvent or internal standard because it is transparent in proton NMR.

-

H NMR: The spectrum is effectively "silent."

-

Residual Peaks: In less than 100% enriched samples, residual protons may appear as small multiplets near 5.66 ppm (vinyl protons) and 1.96/1.55 ppm (allylic/homoallylic protons).

-

-

C NMR:

-

The carbon signals appear as multiplets (triplets or quintets) due to spin-spin coupling with deuterium (

).[1][2] -

Isotope Shift: The

C resonances are shifted slightly upfield (lower frequency) compared to the proteo-analog due to the vibrational isotope effect. -

Typical Shifts: Vinyl carbons (~126 ppm, multiplet) and alkyl carbons (~21-24 ppm, multiplet).

-

Mass Spectrometry (MS)[3]

-

Primary Ion: The molecular ion peak (

) appears at m/z 92 , distinct from the standard m/z 82. -

Fragmentation: Fragmentation patterns remain structurally similar (Retro-Diels-Alder) but shifted by the specific deuterium count of the fragment.

Synthesis & Manufacturing Protocols

High-purity Cyclohexene-d10 is challenging to synthesize because standard catalytic hydrogenation of benzene-d6 often leads to fully saturated cyclohexane-d12. Two primary methodologies exist:

Method A: Catalytic H/D Exchange (Industrial Bulk)

Uses a ruthenium or iridium catalyst under hydrothermal or microwave conditions to exchange protons on cyclohexene with

-

Pros: Scalable, uses cheap starting material.

-

Cons: Often achieves <98% incorporation; scrambling can occur.

Method B: Stereoselective Benzene Reduction (Precision Research)

For pharmaceutical applications requiring specific isotopomers, a tungsten-complex mediated reduction is the "Gold Standard." This method prevents over-reduction to cyclohexane.

Protocol Snapshot (Benzene Reduction via Tungsten Complex):

-

Complexation: Benzene is coordinated to a tungsten fragment

. -

Stepwise Addition: Sequential addition of

(acid) and -

Decomplexation: Oxidative release of the ligand yields high-purity Cyclohexene-d10.

Applications in Drug Discovery & Development

The strategic value of Cyclohexene-d10 lies in the Deuterium Kinetic Isotope Effect (DKIE) . Because the C-D bond is stronger than the C-H bond (bond dissociation energy difference ~1.2-1.5 kcal/mol), breaking it requires more energy.

The "Deuterium Switch" in Metabolism

In drug metabolism, Cytochrome P450 enzymes often attack allylic positions (carbons adjacent to double bonds). Cyclohexene moieties are prone to allylic oxidation.[4]

-

Mechanism: Replacing H with D at the allylic position significantly slows down this rate-determining step (

). -

Outcome: This increases the drug's half-life (

) and reduces the formation of toxic metabolites without altering the drug's binding affinity to its target.

Handling, Safety, and Stability

Cyclohexene-d10 shares the hazardous profile of its non-deuterated parent. It is a Class B Peroxide Former .

Peroxide Formation

Upon exposure to air and light, cyclohexene-d10 reacts to form unstable hydroperoxides (3-hydroperoxycyclohexene).

-

Risk: Concentration via distillation can lead to explosion.[5]

-

Mitigation:

-

Storage: Store under inert atmosphere (Argon/Nitrogen) in amber glass.

-

Inhibitor: Often stabilized with BHT (Butylated hydroxytoluene).[6]

-

Testing: Test for peroxides using starch-iodide strips every 3 months if opened, or 12 months if unopened.

-

Experimental Safety Protocol

-

PPE: Nitrile gloves, safety goggles, flame-retardant lab coat.

-

Ventilation: Always handle in a fume hood to avoid aspiration (aspiration hazard Category 1).

-

Disposal: Do not pour down drains. Dispose of as halogen-free organic solvent waste.

References

-

National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 8079, Cyclohexene. Retrieved from [Link]

-

Harrison, D. P., et al. (2020). Preparation of Cyclohexene Isotopologues and Stereoisotopomers from Benzene. National Institutes of Health (PMC). Retrieved from [Link]

-

ResolveMass Laboratories. (n.d.). Analytical Advantages of Cyclohexene-d10. Retrieved from [Link]

-

Princeton University EHS. (n.d.). Peroxide Forming Chemicals and Storage Limits. Retrieved from [Link]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. eurisotop.com [eurisotop.com]

- 3. Preparation of Cyclohexene Isotopologues and Stereoisotopomers from Benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]

- 5. ehs.princeton.edu [ehs.princeton.edu]

- 6. louisville.edu [louisville.edu]

Technical Guide: Cyclohexene-d10 vs. Cyclohexane-d12 in Research & Development

The following technical guide details the structural, spectroscopic, and functional differences between Cyclohexene-d10 and Cyclohexane-d12.

Executive Summary

In pharmaceutical research and organic synthesis, deuterated cyclic hydrocarbons serve two distinct primary functions: as inert NMR solvents and as mechanistic probes .

-

Cyclohexane-d12 (

) is the industry standard for a non-polar, chemically inert NMR solvent. It is defined by its saturation, high symmetry, and single chemical environment, making it ideal for solubilizing lipophilic compounds without interfering with reaction pathways. -

Cyclohexene-d10 (

) is an unsaturated, reactive intermediate. It is rarely used as a routine solvent due to its chemical instability (peroxide formation) and complex NMR signature. Instead, it is utilized as a mechanistic probe to study metabolic oxidation (alkene vs. alkane), kinetic isotope effects (KIE), and as a specialized reagent in labeled synthesis.

This guide analyzes the physicochemical divergences, spectroscopic profiles, and handling protocols for these two isotopologues.

Molecular Architecture & Physicochemical Profile

The fundamental difference lies in the bond saturation, which dictates conformation, density, and stability.

Comparative Physicochemical Data

| Feature | Cyclohexane-d12 ( | Cyclohexene-d10 ( |

| CAS Number | 1735-17-7 | 1603-55-0 |

| Structure | Saturated Alkane | Unsaturated Alkene (One C=C) |

| Conformation | Chair (Rigid, Minimized Strain) | Half-Chair (Planar C=C, Twisted) |

| Molecular Weight | ~96.24 g/mol | ~92.20 g/mol |

| Boiling Point | 80.7°C | 83.0°C |

| Melting Point | 6.5°C (Freezes in cold rooms) | -104°C (Liquid at low temp) |

| Density (25°C) | 0.89 g/mL | ~0.83 g/mL |

| Dielectric Constant | 2.02 (Non-polar) | 2.22 (Slightly more polarizable) |

| Stability | Highly Stable | Prone to Peroxide Formation |

Key Insight: Note the Melting Point difference. Cyclohexane-d12 will freeze in a standard cold room (4°C) or during low-temperature NMR experiments, potentially cracking tubes. Cyclohexene-d10 remains liquid but introduces reactivity risks.

NMR Spectroscopy Profiling

For the analytical chemist, the utility of these compounds is defined by their residual solvent signals.

Cyclohexane-d12: The Clean Background

Cyclohexane-d12 is highly symmetrical (

- NMR Residual Peak: A sharp singlet at 1.38 ppm .

- NMR Peak: A quintet at 26.43 ppm .[1]

-

Water Signal: Water is sparingly soluble; if present, it appears as a distinct peak, typically around 0.8 - 1.5 ppm depending on temperature and solute concentration, often overlapping with the solvent residual.

Cyclohexene-d10: The Complex Signature

Cyclohexene-d10 lacks the high symmetry of cyclohexane. It contains three distinct chemical environments: Vinyl (on the double bond), Allylic (adjacent to double bond), and Homoallylic (distant).

- NMR Residual Peaks (if not 100% D):

-

Implication: Using Cyclohexene-d10 as a solvent obscures three distinct regions of the proton spectrum, making it poor for general characterization.

Visualization: NMR & Structural Logic

The following diagram illustrates the structural causality behind the NMR signals and stability.

Figure 1: Structural causality linking molecular conformation to NMR spectral complexity and application utility.

Chemical Reactivity & Stability[3][4]

This is the critical differentiator for drug development workflows.

Cyclohexane-d12 (Inert)

-

Reactivity: Chemically inert under standard laboratory conditions. Resistant to oxidation, reduction, and acid/base hydrolysis.

-

Use Case: Ideal for monitoring reactions where the solvent must not participate (e.g., radical pathways, highly oxidizing environments).

Cyclohexene-d10 (Reactive)[5]

-

Allylic Oxidation: The protons (or deuterons) adjacent to the double bond are "allylic" and have lower bond dissociation energy. This makes them susceptible to radical abstraction and autoxidation.

-

Peroxide Hazard: Upon exposure to air and light, cyclohexene forms cyclohexenyl hydroperoxides. Safety Protocol: Cyclohexene-d10 should be tested for peroxides before use, especially if distillation is required, to prevent explosion.

-

Electrophilic Addition: The double bond reacts with electrophiles (e.g., Bromine, acids, epoxidizing agents).

Applications in Drug Development

A. Metabolic Stability & Kinetic Isotope Effects (KIE)

Cyclohexene-d10 is frequently used to study metabolic pathways involving alkene oxidation (e.g., P450-mediated epoxidation).

-

Experiment: Compare the reaction rate of a drug containing a cyclohexene ring vs. its deuterated analog (Cyclohexene-d10 moiety).

-

Interpretation: A significant decrease in reaction rate (Primary KIE) indicates that C-H (or C-D) bond breakage at the allylic position is the rate-determining step.

B. Solubilization & Cryoscopy

Cyclohexane-d12 is used to determine the molecular weight of unknown lipophilic drug candidates via Cryoscopic methods (Freezing Point Depression).

-

Why? Its convenient freezing point (6.5°C) and high cryoscopic constant (

K· kg/mol ) make it highly sensitive for MW determination of non-polar analytes.

Visualization: Metabolic Fate & Reactivity

Figure 2: Divergent metabolic pathways. Cyclohexene-d10 actively participates in oxidation pathways, whereas Cyclohexane-d12 resists them.

Experimental Protocol: Handling & Storage

Protocol 1: Peroxide Testing for Cyclohexene-d10

Context: Unlike Cyclohexane-d12, Cyclohexene-d10 can form explosive peroxides upon storage.

-

Test Strips: Use commercial starch-iodide peroxide test strips.

-

Procedure: Dip the strip into the solvent aliquot. A color change to blue/black indicates peroxide presence.

-

Remediation: If positive (>10 ppm), pass the solvent through a column of activated alumina before use. Do not distill to dryness.

Protocol 2: Low-Temperature NMR with Cyclohexane-d12

Context: Cyclohexane-d12 freezes at 6.5°C.

-

Risk: Sample tubes may crack if frozen rapidly or if the probe temperature drops below 7°C.

-

Mitigation: For variable temperature (VT) studies below 10°C, mix Cyclohexane-d12 with a co-solvent (e.g., Toluene-d8) or switch to Cyclohexene-d10 (MP -104°C), provided the reactivity profile is acceptable.

References

-

Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Link

-

Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link

-

National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 8078, Cyclohexane." PubChem. Link

-

National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 8079, Cyclohexene." PubChem. Link

Sources

Perdeuterated cyclohexene synonyms and nomenclature

Technical Guide: Perdeuterated Cyclohexene ( )

Synonyms, Nomenclature, and Application in Deuterium-Switch Methodologies

Part 1: Nomenclature & Identification Standards

Precise nomenclature is non-negotiable in regulatory filings and patent literature. Ambiguity between partially deuterated isotopomers (e.g.,

Validated Identifiers

| Identifier Type | Value | Notes |

| Common Name | Cyclohexene- | Widely accepted in commercial catalogs. |

| IUPAC Name | ( | Preferred for formal publications (IUPAC Section H). |

| CAS Registry Number | 1603-55-0 | Specific to the fully deuterated |

| Chemical Formula | ||

| SMILES | [2H]C1=C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | Explicit definition of isotopes. |

| InChI Key | HGCIXCUEYOPUTN-KYJNQUCMSA-N | Standard machine-readable identifier.[1] |

Nomenclature Hierarchy

The following diagram illustrates the relationship between common synonyms and the formal IUPAC structure.

Figure 1: Nomenclature hierarchy ensuring disambiguation between trade names and registry standards.

Part 2: Physicochemical Properties (Isotope Effects)

Replacing hydrogen with deuterium doubles the mass of the substituent but alters the electronic volume only slightly. However, these cumulative changes result in measurable physical differences known as the Inverse Isotope Effect (in some properties) and mass-dependent shifts.

Comparative Data Table ( vs. )

| Property | Cyclohexene ( | Cyclohexene- | Mechanistic Insight |

| Molecular Weight | 82.14 g/mol | 92.21 g/mol | +12% mass increase affects diffusion rates in NMR. |

| Density (25°C) | 0.811 g/mL | 0.908 g/mL | Significant increase due to mass; molar volume is slightly smaller for D-compounds. |

| Boiling Point | 83.0°C | ~82-83°C | Deuterated hydrocarbons often exhibit slightly lower BPs due to lower polarizability of C-D bonds. |

| C-X Bond Energy | ~98 kcal/mol (C-H) | ~100 kcal/mol (C-D) | The C-D bond is shorter and stronger (lower zero-point energy), driving the Kinetic Isotope Effect. |

Part 3: Synthesis & Production Protocol

For research-grade applications, high isotopic purity (>98% D) is required.[3] The most robust synthesis involves the acid-catalyzed dehydration of fully deuterated cyclohexanol (

Reaction Logic

-

Precursor: Cyclohexanol-

is readily available or synthesized via catalytic deuteration of phenol- -

Mechanism: E1 Elimination. The hydroxyl group is protonated, water (

or HDO) leaves, forming a carbocation, followed by deprotonation (dedeuteration) to form the alkene. -

Isotopic Integrity: Using a deuterated acid (e.g.,

) is ideal but not strictly necessary if the exchange rate is slow compared to elimination; however, using standard

Step-by-Step Laboratory Protocol

Materials:

-

Cyclohexanol-

(CAS: 66522-78-9) -

Phosphoric Acid (85%) or Sulfuric Acid (catalytic amount)

-

Apparatus: Fractional distillation setup

Workflow:

-

Charge: In a round-bottom flask, combine Cyclohexanol-

(0.1 mol) with 85% -

Dehydration: Heat the flask gently. The reaction is endothermic.[4] Maintain temperature such that the distillate (Cyclohexene-

+ Water) collects at <90°C. -

Separation: The distillate separates into two layers.[5] The upper layer is the crude Cyclohexene-

. -

Purification:

-

Wash with dilute

to remove acid traces. -

Dry over anhydrous

. -

Redistill (collect fraction at 82–83°C).

-

-

Validation: Verify absence of O-H and aliphatic C-H signals via

-NMR.

Synthesis Flowchart

Figure 2: Synthetic pathway for the production of high-purity Cyclohexene-d10.

Part 4: Applications in Drug Discovery (The Deuterium Switch)

The primary utility of perdeuterated cyclohexene in pharma is not merely as a solvent, but as a model for understanding metabolic stability.

The Kinetic Isotope Effect (KIE)

Metabolic enzymes (Cytochrome P450s) often degrade drugs by oxidizing C-H bonds. Because the C-D bond has a lower zero-point energy than the C-H bond, the activation energy required to break it is higher.

-

Primary KIE (

): Can range from 2 to 7. -

Result: If the rate-limiting step of metabolism involves breaking a C-H bond on the cyclohexene ring, deuteration will significantly slow clearance, potentially increasing the drug's half-life (

).

Strategic Application

In drug design, if a lead compound contains a cyclohexene moiety (common in natural product analogs or transition-state inhibitors):

-

Identify Soft Spots: Use metabolite identification to see if the cyclohexene ring is hydroxylated or epoxidized.

-

Deuterium Switch: Synthesize the analog using Cyclohexene-

precursors. -

Evaluate: Compare PK profiles. If

(Area Under Curve) increases significantly, the modification is viable.

Figure 3: Mechanism of the Deuterium Switch in improving pharmacokinetic profiles.

References

-

ResolveMass Laboratories. (n.d.). Cyclohexene-d10 | CAS No.: 1603-55-0.[1][6][2][3][7] Retrieved from [Link]

-

PubChem. (2023). Cyclohexene-d10 (Compound).[1][6][2][3][7] National Library of Medicine. Retrieved from [Link]

-

IUPAC. (1979).[8] Nomenclature of Organic Chemistry, Section H: Isotopically Modified Compounds. Queen Mary University of London.[8] Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Preparation of Cyclohexene from Cyclohexanol. Retrieved from [Link]

- Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label Behind. Journal of Medicinal Chemistry.

Sources

- 1. (~2~H_10_)Cyclohexene | C6H10 | CID 16213229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Cyclohexene-d10 D 98atom 1603-55-0 [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Isotopically modified compounds [iupac.qmul.ac.uk]

Technical Reference: Cyclohexene-d10 Physicochemical Profile & Applications

Executive Summary

Cyclohexene-d10 (CAS: 1603-55-0) is the fully deuterated isotopologue of cyclohexene. While often viewed merely as a specialized NMR solvent, its utility extends into mechanistic organic chemistry and pharmaceutical kinetics. This guide provides a validated physicochemical profile for laboratory reference, emphasizing the critical density differential compared to its proteo-analog (cyclohexene-h10) and the mechanistic implications of deuterium substitution in drug development.

Part 1: Physicochemical Profile & Data Reference

The following data aggregates experimentally verified values from high-purity isotope manufacturers (Sigma-Aldrich, Cambridge Isotope Laboratories) and standard physical chemistry references.

Table 1: Comparative Physicochemical Properties

| Property | Cyclohexene-d10 (Deuterated) | Cyclohexene-h10 (Proteo) | Δ / Shift |

| CAS Number | 1603-55-0 | 110-83-8 | N/A |

| Molecular Formula | C₆D₁₀ | C₆H₁₀ | +10 Neutron mass units |

| Molecular Weight | 92.21 g/mol | 82.14 g/mol | +12.2% Mass Increase |

| Density (at 25 °C) | 0.908 g/mL | 0.811 g/mL | +0.097 g/mL (+12%) |

| Boiling Point | 83 °C | 83 °C | Negligible (< 1°C) |

| Refractive Index ( | 1.442 | 1.446 | -0.004 |

| Melting Point | -104 °C | -104 °C | Negligible |

| Flash Point | -12 °C (Closed Cup) | -12 °C | Identical |

| Isotopic Purity | Typically ≥98 atom % D | N/A | Critical for NMR/MS |

Critical Lab Note: The density difference is the most rapid physical method to distinguish unlabeled cyclohexene from cyclohexene-d10 without destructive analysis. A 12% increase in density is significant enough to affect buoyancy calculations in extraction protocols.

Part 2: Isotope Effects & Theoretical Underpinning

1. The Density Shift (Mass vs. Volume)

The substantial density increase (0.811 → 0.908 g/mL) arises because the molar volume of the liquid remains largely unchanged while the molar mass increases.

-

Mechanism: Deuterium (

H) has twice the mass of Protium ( -

Result: The mass increase (~12%) dominates the volume contraction, resulting in a density increase that roughly parallels the molecular weight ratio.

2. Boiling Point & Vapor Pressure

Contrary to the intuition that "heavier molecules boil higher," deuterated hydrocarbons often exhibit an Inverse Isotope Effect or negligible shift.

-

Mechanism: The intermolecular Van der Waals forces are nearly identical between the two isotopologues. While the heavier mass suggests lower velocity (kinetic theory), the lower zero-point energy of the C-D bond slightly affects the polarizability and molar volume.

-

Observation: For Cyclohexene-d10, the boiling point remains effectively pinned at 83 °C. Researchers should not expect a resolvable boiling point difference during standard distillation.

Part 3: Applications in Drug Development & Synthesis

The "Deuterium Switch" in Metabolic Stability

Cyclohexene-d10 serves as a precursor for introducing deuterated cyclohexyl motifs into drug candidates. The primary driver is the Kinetic Isotope Effect (KIE) .

-

Concept: The C-D bond is stronger than the C-H bond (Bond Dissociation Energy difference ~1.2–1.5 kcal/mol).

-

Application: If a drug is metabolized by Cytochrome P450 enzymes via hydrogen abstraction at the cyclohexyl ring, substituting H for D can significantly slow down metabolism (High KIE).

-

Outcome: Increased half-life (

) and reduced dosing frequency without altering the drug's binding affinity to the target.

Figure 1: The "Deuterium Switch" workflow illustrating how C-D substitution attenuates metabolic clearance via the Kinetic Isotope Effect.

Part 4: Quality Control & Verification Protocol

When receiving a shipment of Cyclohexene-d10, specifically for sensitive NMR or MS standards, a "Self-Validating" QC protocol is recommended.

Protocol: Rapid Identity & Purity Verification

Objective: Confirm identity and isotopic enrichment >98%.

-

Visual Inspection: Ensure liquid is clear, colorless, and free of peroxides (see Safety).

-

Density Check (Gravimetric):

-

Pipette exactly 1.00 mL of solvent at 25 °C onto a tared analytical balance.

-

Pass Criteria: Mass must be 0.908 ± 0.005 g .

-

Note: If mass is ~0.81 g, the solvent is mislabeled proteo-cyclohexene.

-

-

H-NMR (Proton NMR):

-

Run a standard proton scan.

-

Pass Criteria: The spectrum should be essentially silent (empty).

-

Residual peaks at 5.6 ppm (vinylic) and 1.6/2.0 ppm (allylic/alkyl) indicate incomplete deuteration (residual protio species).

-

Figure 2: Step-by-step Quality Control workflow for verifying deuterated solvent identity.

Part 5: Safety & Handling (Critical)

1. Peroxide Formation: Like its non-deuterated counterpart, Cyclohexene-d10 is highly susceptible to auto-oxidation, forming explosive peroxides upon exposure to air and light.

-

Storage: Store under inert gas (Argon or Nitrogen) in amber glass.

-

Stabilizers: Commercial sources may contain BHT (butylated hydroxytoluene). If used for sensitive catalysis where BHT interferes, distill immediately before use.

-

Testing: Test for peroxides using KI starch paper before distilling or heating.

2. Hygroscopicity:

While hydrophobic, deuterated solvents can absorb atmospheric moisture (

References

-

Sigma-Aldrich. Cyclohexene-d10 Product Specification (Product No. 480452).[1] Retrieved from

-

Scientific Laboratory Supplies. Cyclohexene-d10 Properties and Safety Data. Retrieved from

-

National Institute of Standards and Technology (NIST). Cyclohexene (Proteo) Standard Reference Data. Retrieved from

-

Cambridge Isotope Laboratories. Deuterated Solvent Reference Data. Retrieved from

- Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. (Contextualizing the Metabolic Stability/KIE).

Sources

Cyclohexene-d10: A Versatile Reagent for NMR, Mechanistic Probing, and Transfer Deuteration

Executive Summary

Cyclohexene-d10 (

Part 1: Chemical and Physical Profile[2]

Cyclohexene-d10 is characterized by the replacement of all ten protium atoms with deuterium. This substitution significantly alters its vibrational modes and mass-dependent properties while retaining the electronic reactivity of the parent alkene.

Table 1: Comparative Properties of Cyclohexene vs. Cyclohexene-d10

| Property | Cyclohexene ( | Cyclohexene-d10 ( | Relevance |

| Molecular Weight | 82.14 g/mol | 92.20 g/mol | Mass Spectrometry standards; Gravimetric stoichiometry. |

| Boiling Point | 82.98 °C | ~81-82 °C | Reflux temperature for transfer deuteration protocols. |

| Density (25°C) | 0.811 g/mL | 0.893 g/mL | Volume-to-mass conversion in synthesis. |

| NMR Signal ( | Silent (Residual peaks < 0.5%) | "Blank canvas" for analyte signal integration. | |

| Flash Point | -6 °C | -6 °C | Flammability hazard remains identical. |

Note: Density increase in

Part 2: Core Application – NMR Spectroscopy

Solvent Utility and Chemical Shifts

Cyclohexene-d10 is utilized as a non-polar NMR solvent when:

-

Aliphatic Resolution is Critical: Common solvents like benzene-d6 or toluene-d8 have aromatic ring currents that can shift analyte peaks significantly. Cyclohexene-d10 offers a non-aromatic, lipophilic environment.

-

Detection of Olefinic Protons: Unlike Chloroform-d, which can sometimes overlap with certain mid-field signals, Cyclohexene-d10 is devoid of protons, providing a clean window in the 0–10 ppm range (assuming 99.8%+ isotopic purity).

Impurity Profiling

In the synthesis of deuterated polymers or materials, Cyclohexene-d10 serves as an internal standard for Quantitative NMR (qNMR) . Its residual proton signals (if any, typically <0.02%) are well-characterized, allowing for precise subtraction during integration.

Part 3: Transfer Deuteration Reagent (The "Killer App")

Mechanism of Action

The most potent application of Cyclohexene-d10 is as a deuterium donor in Catalytic Transfer Hydrogenation (CTH). In the presence of a catalyst (e.g., Pd/C), Cyclohexene-d10 undergoes aromatization to Benzene-d6, releasing deuterium atoms to an acceptor molecule (e.g., an alkene or nitro group).

Advantages over

-

Safety: No high-pressure cylinders or hydrogenation bombs required.

-

Selectivity: Milder conditions often prevent over-reduction of sensitive functional groups.

-

Stoichiometry Control: Precise equivalents of deuterium can be added.[2][3]

Visualization: Catalytic Cycle

The following diagram illustrates the mechanism where Cyclohexene-d10 donates deuterium to a target alkene substrate via a Palladium surface.

Figure 1: Mechanism of Palladium-catalyzed transfer deuteration using Cyclohexene-d10 as the donor.[4][5]

Experimental Protocol: Transfer Deuteration of Stilbene

Objective: To synthesize 1,2-diphenylethane-1,2-d2 using Cyclohexene-d10.

Materials:

-

Substrate: Trans-Stilbene (1.0 mmol)

-

Donor: Cyclohexene-d10 (10.0 mmol, 10 equiv.)

-

Catalyst: 10% Pd/C (50 mg)

-

Solvent: Ethanol-OD (anhydrous, 5 mL) or THF (dry)

Methodology:

-

Setup: Flame-dry a 25 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Loading: Charge the flask with Trans-Stilbene and 10% Pd/C.

-

Solvation: Add the solvent (Ethanol-OD) and Cyclohexene-d10 via syringe.

-

Note: Ethanol-OD is used to prevent H/D exchange with the solvent labile protons.

-

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 4–12 hours. Monitor reaction progress via TLC or GC-MS.

-

Checkpoint: The conversion of Cyclohexene-d10 to Benzene-d6 drives the reaction.

-

-

Workup: Cool to room temperature. Filter the catalyst through a Celite pad. Rinse with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. The byproduct (Benzene-d6) and excess Cyclohexene-d10 are volatile and will be removed during evaporation, leaving the crude deuterated product.

Part 4: Mechanistic Studies (Kinetic Isotope Effects)

Cyclohexene-d10 is the "heavy" standard for determining Primary Kinetic Isotope Effects (KIE) in allylic oxidation and dehydrogenation reactions.

The KIE Principle

In reactions where the C-H (or C-D) bond cleavage is the Rate-Determining Step (RDS), replacing Hydrogen with Deuterium significantly slows the reaction due to the lower Zero Point Energy (ZPE) of the C-D bond.

-

Primary KIE (

): Indicates C-H bond breaking occurs in the RDS (e.g., radical allylic oxidation). -

Secondary KIE (

): Indicates C-H bond is not broken in the RDS, or the hybridization change is minimal.

Application in Drug Metabolism (DMPK)

Researchers use Cyclohexene-d10 as a model substrate to validate cytochrome P450 oxidation models. By measuring the rate of oxidation of Cyclohexene vs. Cyclohexene-d10, scientists can predict metabolic stability improvements in deuterated drug analogues (the "Deuterium Switch" strategy).

Part 5: Decision Matrix for Solvent Selection

When should you choose Cyclohexene-d10 over cheaper alternatives?

Figure 2: Decision tree for selecting Cyclohexene-d10 in analytical and synthetic workflows.

References

-

Sigma-Aldrich. NMR Deuterated Solvent Properties Reference Chart. Retrieved from

-

National Institutes of Health (NIH). Preparation of Cyclohexene Isotopologues and Stereoisotopomers from Benzene. Retrieved from

-

ACG Publications. Acceleration of transfer-hydrogenation of cyclohexene with palladium catalysts. Retrieved from

-

ChemicalBook. Cyclohexene: Properties and Applications. Retrieved from

-

Cambridge Isotope Laboratories. NMR Solvent Data Chart. Retrieved from

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Preparation of Cyclohexene Isotopologues and Stereoisotopomers from Benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of cyclohexene isotopologues and stereoisotopomers from benzene (Journal Article) | OSTI.GOV [osti.gov]

- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Cyclohexene-d10 Physical Properties & Applications

[1]

Content Type: Technical Reference & Application Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: Refractive Index, Dielectric Constant, and Isotope Effects of Cyclohexene-d10 (CAS 1603-55-0)[1]

Executive Summary

Cyclohexene-d10 (

This guide provides a definitive analysis of these properties, distinguishing between experimental data and theoretical derivations where direct literature is sparse.[2][1] It establishes the authoritative baseline for

Physical Properties Matrix

The following table synthesizes the core physical parameters of Cyclohexene-d10 compared to standard Cyclohexene. Note the characteristic increase in density and slight depression in refractive index typical of deuterated hydrocarbons.[2][1]

Table 1: Comparative Physical Properties (

| Property | Cyclohexene-d10 ( | Cyclohexene ( | Trend / Cause |

| CAS Number | 1603-55-0 | 110-83-8 | - |

| Refractive Index ( | 1.442 | 1.446 | Decrease: Lower polarizability of C-D bonds. |

| Dielectric Constant ( | ~2.22 (Est.) | 2.220 | Negligible: Dipole moment is largely conserved.[2] |

| Density ( | 0.908 | 0.811 | Increase (+12%): Mass doubling of H isotopes. |

| Boiling Point | 83 °C | 83 °C | Minimal change in volatility.[3] |

| Dipole Moment ( | ~0.6 D | 0.63 D |

Critical Data Note: Some industrial safety databases erroneously list the dielectric constant of cyclohexene as ~18.[2][1]3. This is a data entry error confusing it with Cyclohexanone. The correct authoritative value for cyclohexene is 2.22 (NIST), characteristic of non-polar/weakly polar alkenes.[1]

Technical Deep Dive: The Isotope Effect

To understand why Cyclohexene-d10 exhibits these specific values, we must look at the quantum mechanical differences between the C-H and C-D bonds.[2][1]

Refractive Index Depression

The refractive index (

Where

-

Mechanism: The C-D bond is shorter and "stiffer" than the C-H bond due to the lower zero-point energy of the heavier deuterium atom.[2]

-

Result: This reduced bond length constrains the electron cloud, slightly reducing the molecular polarizability (

).[1] Consequently, deuterated solvents almost universally exhibit a lower refractive index than their non-deuterated counterparts (typically -

Observation: This aligns perfectly with the observed drop from 1.446 (

) to 1.442 (

Dielectric Constant Stability

The dielectric constant (

-

Dipole Preservation: The dipole in cyclohexene arises from the asymmetry between the

carbons (double bond) and -

Conclusion: While the molar volume changes slightly, the dielectric constant of

remains functionally identical to

Visualizing the Property Logic

The following diagram illustrates the causal pathway from isotopic substitution to bulk physical property changes.

Figure 1: Causal flow of Deuterium Isotope Effects on bulk physical properties.[2]

Experimental Protocols

For researchers needing to validate solvent purity or baseline properties, the following protocols ensure data integrity.

Protocol: High-Precision Refractometry

Objective: Verify isotopic purity of

-

Calibration:

-

Equilibrate the Abbe refractometer to

using a circulating water bath. -

Calibrate using a standard glass test piece (

) or HPLC-grade water (

-

-

Sample Loading:

-

Measurement:

-

Cleaning:

Protocol: Dielectric Constant Measurement (Capacitance Method)

Objective: Determine solvent polarity for electrochemical studies.

-

Setup: Use a cylindrical liquid test fixture (e.g., Agilent 16452A) connected to an LCR meter.[2][1]

-

Baseline: Measure the capacitance of air (

) in the empty cell.[2][1] -

Injection: Inject ~3 mL of Cyclohexene-d10 into the cell, ensuring no bubbles are trapped (bubbles drastically lower

). -

Calculation:

[1] -

Validation:

Applications in Drug Development[1]

Metabolic Stability Studies (Deuterium Switch)

Cyclohexene-d10 serves as a model for understanding how deuteration affects metabolic clearance.[2] In "Deuterium Switch" programs, replacing C-H with C-D at metabolic "hotspots" slows down CYP450-mediated oxidation due to the Primary Kinetic Isotope Effect (

-

Relevance: The physical properties (hydrophobicity,

) remain virtually identical (as seen in the

NMR Solvation Studies

While

References

-

Sigma-Aldrich. (2025).[2][1][4][5][6] Cyclohexene-d10 Product Specification & Physical Properties. Link

-

NIST Standard Reference Data. (2024). Cyclohexene: Dielectric Constant and Dipole Moment. National Institute of Standards and Technology.[2][1] Link

-

ChemicalBook. (2025).[2][1] Cyclohexene Physical Properties and Safety Data. Link

-

PubChem. (2025).[2][1][7] Cyclohexene Compound Summary: Density and Refractive Index. National Library of Medicine.[2][1] Link

-

Scientific Laboratory Supplies. (2025). Cyclohexene-d10 98 atom % D Specifications. Link

Sources

- 1. Cyclohexene | C6H10 | CID 8079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. chembk.com [chembk.com]

- 4. ≥99.0%, contains 100 ppm BHT as inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 5. (2H10)Cyclohexene | CAS#:1603-55-0 | Chemsrc [chemsrc.com]

- 6. Cyclohexene-d10 D 98atom 1603-55-0 [sigmaaldrich.com]

- 7. (~2~H_10_)Cyclohexene | C6H10 | CID 16213229 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

How to use Cyclohexene-d10 as an NMR solvent

Application Note: High-Fidelity NMR Spectroscopy using Cyclohexene-d10

Executive Summary

Cyclohexene-d10 (

This guide details the operational protocols for using Cyclohexene-d10, focusing on its unique safety requirements (peroxide management), physical properties, and signal referencing standards.

Part 1: Technical Rationale & Solvent Selection

Why Cyclohexene-d10? The choice of Cyclohexene-d10 is rarely arbitrary; it solves specific physical chemistry problems that standard solvents cannot.

-

Cryogenic Solubility without Aromaticity:

-

The Problem: Cyclohexane-d12 freezes at +6.5°C, making it useless for variable temperature (VT) studies below room temperature. Toluene-d8 or Benzene-d6 remain liquid but introduce strong Ring Current Anisotropy effects, which can dramatically shift solute peaks and obscure conformational data.

-

The Solution: Cyclohexene-d10 remains liquid down to -104°C . It provides a lipophilic environment similar to cyclohexane but without the freezing limitation or the magnetic anisotropy of benzene.

-

-

Mimicking Biological Lipids:

-

The unsaturated nature of cyclohexene more closely mimics the dielectric environment of unsaturated fatty acid chains in lipid bilayers compared to fully saturated alkanes or chlorinated solvents.

-

Solvent Selection Decision Matrix Use the following logic flow to determine if Cyclohexene-d10 is required for your experiment.

Figure 1: Decision tree for selecting Cyclohexene-d10 based on temperature and magnetic interference requirements.

Part 2: Physical & Chemical Properties

Understanding the physical constants is vital for setting up VT-NMR parameters (shimming and temperature calibration).

Table 1: Comparative Properties of Non-Polar NMR Solvents

| Property | Cyclohexene-d10 | Cyclohexane-d12 | Benzene-d6 | Chloroform-d |

| Freezing Point | -104°C | +6.5°C | +5.5°C | -64°C |

| Boiling Point | 83°C | 81°C | 80°C | 61°C |

| Dielectric Constant | ~2.2 | 2.02 | 2.28 | 4.81 |

| Residual Signal | ~5.6 & 2.0 ppm | 1.38 ppm | 7.16 ppm | 7.26 ppm |

| Water Signal | Distinct | Distinct | 0.40 ppm | 1.56 ppm |

| Peroxide Hazard | High | Low | None | None |

Part 3: Critical Safety Protocol (Peroxide Management)

WARNING: Cyclohexene is a Class B Peroxide Former . The double bond allows for facile abstraction of the allylic proton, leading to the formation of explosive hydroperoxides upon exposure to air and light.

The "Self-Validating" Safety Check: Before any NMR sample is prepared, the solvent must be validated. Do not rely on the expiration date alone.

-

Visual Inspection: Check for crystals around the cap or a viscous layer at the bottom. If seen, DO NOT OPEN . Contact safety services for disposal.[1]

-

Quantifiable Test: Use a semi-quantitative peroxide test strip (e.g., Quantofix®).

-

Safe: < 10 mg/L (ppm).

-

Mitigation Required: 10–100 mg/L (Must treat with activated alumina).

-

Unsafe: > 100 mg/L (Dispose as hazardous waste).

-

Part 4: Experimental Protocol

Workflow: Sample Preparation with Peroxide Mitigation

This protocol assumes the solvent has been stored in a dark, inert atmosphere.

Figure 2: Safety-integrated workflow for handling Cyclohexene-d10.

Step-by-Step Procedure

-

Alumina Pre-Treatment (Recommended):

-

Even if test strips are negative, it is "Best Practice" to pass the required volume of Cyclohexene-d10 through a small pipette column of activated basic alumina immediately before use. This removes trace peroxides and water.

-

-

Solute Dissolution:

-

Weigh the sample into a vial.

-

Add ~0.6 mL of treated Cyclohexene-d10.

-

Note: If the sample is for Low-Temperature NMR, ensure the solute itself does not precipitate at -80°C.

-

-

Transfer & Sealing:

-

Transfer to a high-quality NMR tube (Wilmad 528-PP or better for high field).

-

Degassing (Crucial for VT-NMR): Dissolved oxygen is paramagnetic and broadens lines. For best results at low temperatures, perform 3 freeze-pump-thaw cycles and flame seal the tube. If flame sealing is impossible, bubble dry Nitrogen/Argon through the solution for 2 minutes.

-

-

Acquisition Parameters:

-

Lock: Select "Cyclohexane-d12" if "Cyclohexene-d10" is not in your spectrometer's library. They are magnetically similar enough to establish a lock, though the chemical shift reference will need manual correction.

-

Shimming: Non-polar solvents often require extensive Z1 and Z2 shimming due to different surface tension/meniscus shapes compared to Chloroform.

-

Part 5: Data Analysis & Referencing

Since Cyclohexene-d10 is not standard in all software packages (MestReNova, TopSpin), you must manually identify residual peaks.

Residual Solvent Signals (Proton NMR):

In a fully deuterated

-

Alkenyl Protons: ~5.59 ppm (Multiplet).

-

Allylic Protons: ~1.96 ppm (Broad Multiplet).

-

Homoallylic Protons: ~1.61 ppm (Multiplet).

Note: Values are approximate relative to TMS. The exact chemical shift may vary slightly due to the isotope effect (typically shifting signals upfield by ~0.02 ppm compared to the non-deuterated parent).

Referencing Strategy:

-

Internal Standard (Preferred): Add 0.05% TMS (Tetramethylsilane). Calibrate TMS to 0.00 ppm.

-

Substitution: If TMS is unavailable, calibrate to the residual alkenyl peak at 5.59 ppm , but note this in your experimental section as "referenced to residual solvent signal."

Part 6: Troubleshooting

| Issue | Cause | Corrective Action |

| Broad Lines | Paramagnetic Oxygen | Degas sample (Freeze-pump-thaw or N2 sparge). |

| Drifting Lock | Temperature Gradients | Allow 15 mins for thermal equilibrium after changing temp. |

| Extra Peaks | Peroxides or BHT | Check for BHT (stabilizer) peaks at 1.4, 2.3, 7.0 ppm. Pass solvent through alumina. |

| Freezing | Water Contamination | Although solvent freezes at -104°C, trace water freezes at 0°C, causing localized inhomogeneity. Dry solvent over molecular sieves (3Å). |

References

-

Fulmer, G. R., et al. (2010).[2][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[3] [Link]

-

Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22.[4][5] (Standard protocol for Class B peroxide formers). [Link]

-

Reich, H. J. (2024). Bordwell pKa Table and Solvent Properties. University of Wisconsin-Madison. (Source for freezing point and polarity data). [Link]

Sources

Cyclohexene-d10 as an internal standard for qNMR

Application Note: Cyclohexene-d10 as an Internal Standard for Quantitative Deuterium NMR ( -qNMR)

Executive Summary

Cyclohexene-d10 (CAS: 1603-55-0) serves as a versatile Internal Standard (IS) for

This protocol details the use of Cyclohexene-d10 to determine the Isotopic Enrichment (Atom % D) and Absolute Purity of deuterated analytes.

Key Advantages of Cyclohexene-d10[1]

-

Spectral Validation: Provides three distinct signal regions (Vinylic, Allylic, Homoallylic) allowing for internal cross-validation of integration.

-

Solubility: Excellent solubility in common organic solvents (

, Acetone, DCM). -

Relaxation Kinetics: Deuterium quadrupolar relaxation is generally faster than proton relaxation, allowing for rapid pulse repetition rates.

Technical Specifications & Chemical Logic

Physical Properties

| Property | Value | Critical Note for qNMR |

| Formula | 98%+ Atom D Isotopic Purity required. | |

| MW | 92.21 g/mol | Use precise MW for molar calculations. |

| Boiling Point | 83 °C | Volatile. Weigh rapidly; use capped vials immediately. |

| Density | 0.89 g/mL | Liquid handling requires positive displacement pipettes. |

Spectral Profile ( NMR)

In a protonated solvent (e.g.,

| Signal Region | Chemical Shift ( | Integration ( | Assignment |

| A | ~5.7 ppm | 2 D | Vinylic Deuterons ( |

| B | ~2.0 ppm | 4 D | Allylic Deuterons ( |

| C | ~1.6 ppm | 4 D | Homoallylic Deuterons (Ring distal) |

Analyst Note: Due to the quadrupolar nature of deuterium (

), signals appear as broad singlets. Fine coupling () is usually unresolved.

Experimental Protocol: -qNMR

Workflow Diagram

The following Graphviz diagram illustrates the logical flow of the "Inverse Solvent" qNMR experiment.

Caption: Workflow for

Detailed Methodology

Step 1: Gravimetric Preparation

Critical: Cyclohexene-d10 is volatile. Evaporation during weighing is the largest source of error.

-

Tare a clean HPLC vial or volumetric flask on a microbalance (readability 0.01 mg or better).

-

Add the solid Deuterated Analyte (~10–20 mg). Record weight (

).[2] -

Add Cyclohexene-d10 (~10–15 mg) using a syringe. Immediately cap and weigh. Record weight (

). -

Calculate the mass of the standard by difference.

Step 2: Sample Dissolution

-

Add ~0.6 mL of a Protonated Solvent (e.g., Chloroform, Dichloromethane, Acetone).

-

Why? In

NMR, protonated solvents are silent. If you used

-

-

Vortex until completely dissolved.

-

Transfer to a precision 5 mm NMR tube.

Step 3: Instrument Acquisition (

Channel)

-

Probe: Broadband (BBO) or dedicated Deuterium probe.

-

Lock:

-

Option A (Modern): Use the

coil to lock on the protonated solvent (if hardware permits "reversed" locking). -

Option B (Standard): Run unlocked . The drift in modern magnets is negligible for the broad lines of

NMR. Shim on the FID (gradient shimming on the proton signal is also possible before switching nuclei).

-

-

Pulse Sequence: zg (standard 1D sequence).

-

Relaxation Delay (

):-

Deuterium

values are typically 0.1 – 0.5 seconds. -

Set

(Conservative: 3–5 seconds).

-

-

Scans (NS): Deuterium sensitivity is low (1% of

). Required scans: 64 – 512 depending on concentration. -

Offset (O1P): Center at ~4 ppm to cover the Cyclohexene-d10 range (1.6–5.7 ppm).

Step 4: Processing

-

Window Function: Apply Exponential Multiplication (EM). A Line Broadening (LB) of 2.0 – 5.0 Hz is standard due to natural quadrupolar broadening.

-

Phasing: Manual phasing is required.[3]

-

Baseline: Apply automatic baseline correction (ABS) or a polynomial fit.

-

Integration: Integrate the Cyclohexene-d10 signals.

-

Region A (5.7 ppm): Set value to 2.00.

-

Check Region B (2.0 ppm) and C (1.6 ppm). They should integrate to ~4.00. If they deviate significantly, check for overlap with the analyte.

-

Data Analysis & Calculation

The fundamental qNMR equation is adapted for Deuterium.

Purity Calculation (Mass Fraction)

| Variable | Definition | Value for Cyclohexene-d10 |

| Integral of Analyte Signal | Measured | |

| Integral of Standard Signal | Measured (e.g., 2.00 for Vinylic) | |

| # of Deuterons in Standard Signal | 2 (Vinylic) or 4 (Allylic) | |

| # of Deuterons in Analyte Signal | Theoretical # (e.g., 3 for | |

| Molar Mass of Analyte | Analyte Specific | |

| Molar Mass of Standard | 92.21 g/mol | |

| Mass of Standard | Measured (mg) | |

| Mass of Analyte | Measured (mg) | |

| Purity of Standard | From Certificate (e.g., 99.5%) |

Isotopic Enrichment Calculation

If the goal is to determine Atom % D (how many protons were successfully replaced by deuterium):

-

Calculate the molar concentration of the analyte using the equation above.

-

Compare the calculated molarity to the gravimetric molarity (assuming 100% labeling).

-

The ratio yields the % Deuteration efficiency.

Troubleshooting & Self-Validation

Volatility Management

Issue: Cyclohexene-d10 is volatile. Validation: Weigh the standard after the analyte. Cap immediately. If the integration of the standard's aliphatic vs. vinylic protons (internal ratio) is consistent (2:4:4), the standard is chemically intact. If the absolute area is lower than expected vs. a non-volatile check-standard, evaporation occurred.

Signal Overlap

Issue: Analyte signals overlap with the broad Cyclohexene-d10 peaks. Solution: Cyclohexene-d10 offers three regions.[1][2]

-

If Analyte overlaps with Aliphatic (1.6 ppm), use the Vinylic (5.7 ppm) for calculation.

-

If Analyte overlaps with Vinylic, use the Allylic (2.0 ppm).

-

Self-Validating Step: Calculate purity using Region A and Region B independently. Results should match within <2%.

Chemical Shift Referencing

In

-

Protocol: Set the Vinylic Deuterium peak of Cyclohexene-d10 to 5.70 ppm arbitrarily to align the spectrum.

References

-

BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data." Metrologia. Accessed 2023.[4][5][6] [Link]

-

Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.[7] [Link]

- Simova, S. "Deuterium NMR in the Study of Organic Reaction Mechanisms." Magnetic Resonance in Chemistry. (General Reference for 2H NMR methodology).

-

Cambridge Isotope Laboratories. "NMR Solvent Data Chart." [Link]

Sources

Application Note: Synthesis of Deuterated Polymers using Cyclohexene-d10

Abstract & Strategic Utility

This guide details the synthetic pathways for utilizing Cyclohexene-d10 (

-

Deuterated Polyamides (Nylons): Via oxidative cleavage to Adipic Acid-d8.

-

Deuterated Polyethers: Via epoxidation to Cyclohexene Oxide-d10 followed by Ring-Opening Polymerization (ROP).

These polymers are essential in Small Angle Neutron Scattering (SANS) studies, where deuterium labeling provides the necessary contrast to resolve single-chain conformations in bulk melts and concentrated solutions [1].

Material Specifications: Cyclohexene-d10

Before initiating synthesis, verify the isotopic purity and physical constants of the starting material.

| Property | Specification | Notes |

| Chemical Formula | Fully deuterated cyclic alkene | |

| Molecular Weight | 92.21 g/mol | vs. 82.14 g/mol for proteo-cyclohexene |

| Boiling Point | 83 °C | Similar to non-deuterated analog |

| Density | 0.893 g/mL | Higher density due to deuterium mass |

| Isotopic Purity | Critical for SANS contrast matching | |

| Storage | 2-8°C, under Argon | Prone to peroxide formation; avoid light |

Protocol A: Synthesis of Deuterated Nylon 6,6 (PA66-d16)

This workflow represents the primary utility of Cyclohexene-d10 in polymer science. It involves a "Green Chemistry" oxidation followed by melt polycondensation.

Phase 1: Oxidative Cleavage to Adipic Acid-d8

Rationale: Traditional nitric acid oxidation releases

Reagents:

-

Cyclohexene-d10 (10.0 g, ~108 mmol)

-

Sodium Tungstate Dihydrate (

) (Catalyst) -

Phase Transfer Catalyst (Aliquat 336 or similar)

Step-by-Step Methodology:

-

Catalyst Preparation: In a 250 mL round-bottom flask, dissolve 0.5g

and 0.5g Aliquat 336 in 10 mL of deuterated water ( -

Addition: Add Cyclohexene-d10 (10 g) to the flask. The mixture will be biphasic.

-

Oxidation: Slowly add 35 mL of 30%

dropwise under vigorous stirring at 75°C.-

Caution: Reaction is exothermic.[3] Maintain temperature reflux (approx 90°C) for 8 hours.

-

-

Crystallization: Cool the solution to 4°C overnight. Adipic Acid-d8 will precipitate as white crystals.[2]

-

Purification: Filter the crystals and recrystallize from

or hot water.

Phase 2: Melt Polycondensation to Nylon 6,6-d16

Rationale: Interfacial polymerization ("Nylon Rope Trick") yields low molecular weight material with broad dispersity. Melt polycondensation ensures stoichiometric balance and high molecular weight suitable for fiber spinning or molding.

Reagents:

-

Adipic Acid-d8 (Prepared above)[2]

-

Hexamethylenediamine-d12 (HMDA-d12) (Commercially available or synthesized)

-

Note: Using proteo-HMDA yields alternating deuterated/proteo blocks (Nylon 6,6-d8).

-

Step-by-Step Methodology:

-

Salt Formation (Nylon Salt):

-

Polymerization Setup:

-

Place Nylon Salt in a heavy-walled glass ampoule or stainless steel autoclave.

-

Purge with

(3 cycles) to remove oxygen (prevents degradation/yellowing).

-

-

Reaction Cycle:

-

Stage 1 (Pre-polymerization): Heat to 220°C for 1 hour under high pressure (sealed vessel). This prevents loss of volatile diamine while oligomers form.

-

Stage 2 (Condensation): Raise temperature to 270°C. Slowly reduce pressure to vacuum (< 1 mmHg) over 30 minutes to remove water byproduct.

-

Mechanism:[4][5][6] Driving off water shifts equilibrium toward high polymer formation (Le Chatelier's principle).

-

-

Termination: Cool under

flow. The resulting polymer is a hard, white/translucent solid.

Visual Workflow: Nylon 6,6-d16 Synthesis

Figure 1: Synthetic pathway from Cyclohexene-d10 to Deuterated Nylon 6,6.

Protocol B: Synthesis of Poly(cyclohexene oxide-d10)

This protocol targets polyethers. Direct polymerization of cyclohexene is not viable; therefore, the ring strain must be increased via epoxidation.

Phase 1: Epoxidation

Reagents:

-

Cyclohexene-d10

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

Method:

-

Dissolve Cyclohexene-d10 in DCM at 0°C.

-

Add m-CPBA slowly. Stir for 12 hours.

-

Wash with

to remove m-chlorobenzoic acid byproduct. -

Distill the organic layer to isolate Cyclohexene Oxide-d10 .

Phase 2: Cationic Ring-Opening Polymerization (CROP)

Rationale: Cyclohexene oxide undergoes ROP readily with cationic initiators.[7] This yields Poly(cyclohexene oxide) (PCHO), a semi-crystalline polymer used in solid electrolytes.

Method:

-

Initiator: Use

or Aluminum complexes [3]. -

Conditions: Reaction in Toluene at -78°C to 0°C.

-

Termination: Quench with ammoniacal methanol.

-

Result: High molecular weight PCHO-d10.

Quality Control & Characterization

To validate the success of the synthesis, the following analytical methods are required:

| Technique | Target Metric | Expected Result (Nylon Case) |

| H-NMR | Residual Protons | Absence of peaks at 1.4-2.0 ppm (cyclohexyl ring) indicates high deuteration. |

| FT-IR | C-D Stretching | Strong bands at 2100–2200 |

| DSC | Thermal Transitions | |

| GPC | Molecular Weight |

Safety & Handling

-

Peroxide Hazards: Cyclohexene-d10 forms explosive peroxides upon air exposure. Test with peroxide strips before distillation.

-

Tungsten/H2O2: The oxidation reaction is highly exothermic. A reflux condenser and blast shield are mandatory.

-

Thermal Burns: Melt polycondensation occurs at 270°C. Use insulated gloves and face shields.

References

-

Higgins, J. S., & Benoit, H. (1994). Polymers and Neutron Scattering. Oxford University Press.

-

Sato, K., Aoki, M., & Noyori, R. (1998). A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide.[1] Science, 281(5383), 1646-1647.

-

Aida, T., & Inoue, S. (1996). Synthesis of Polyethers. In Polymer Synthesis.

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. ionike.com [ionike.com]

- 3. Synthesis of adipdic acid organic lab | PPTX [slideshare.net]

- 4. Ring-Opening Copolymerization of Cyclohexene Oxide and Cyclic Anhydrides Catalyzed by Bimetallic Scorpionate Zinc Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. m.youtube.com [m.youtube.com]

- 7. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

Advanced Protocol: Catalytic Transfer Deuteration & Mechanistic H/D Exchange using Cyclohexene-d10

Abstract & Strategic Value

This application note details the utilization of Cyclohexene-d10 (

Key Advantages:

-

Safety: Eliminates the need for flammable, high-pressure

gas cylinders and autoclaves. -

Thermodynamic Drive: The aromatization of cyclohexene to benzene provides a strong enthalpic driving force (

), ensuring high conversion rates. -

Mechanistic Utility: uniquely suited for probing reversible C-H activation (scrambling) on catalyst surfaces during reduction events.

Mechanistic Principles

The "Deuterium Sponge" Effect

The core mechanism is oxidative dehydrogenation . Upon adsorption to a heterogeneous catalyst (typically Pd/C or Pt/C), Cyclohexene-d10 undergoes rapid aromatization to Benzene-d6. This process releases four deuterium atoms per molecule directly onto the catalyst surface, creating a localized, high-density "pool" of reactive deuterium (

Transfer Pathway[1]

-

Adsorption: Cyclohexene-d10 and the substrate (acceptor) co-adsorb onto the metal surface.

-

Donation: Cyclohexene-d10 aromatizes, saturating the surface with

. -

Transfer:

is transferred to the unsaturated bonds of the acceptor (syn-addition). -

Desorption: The deuterated product and Benzene-d6 desorb.

Mechanistic Diagram

The following diagram illustrates the concurrent donor-acceptor cycle on the Palladium surface.

Figure 1: Concerted mechanism of Transfer Deuteration. The irreversible formation of Benzene-d6 drives the saturation of the acceptor.

Experimental Protocols

Reagents & Equipment

-

Donor: Cyclohexene-d10 (>99 atom % D).

-

Catalyst: 10% Pd/C (dry or 50% water-wet). Note: If using water-wet, pre-wash with EtOD to prevent H-incorporation.

-

Solvent: Anhydrous THF or Ethanol-d1 (EtOD). Avoid protic solvents like MeOH/EtOH to prevent solvent-mediated H/D exchange.

-

Apparatus: Standard round-bottom flask with reflux condenser; Nitrogen balloon (inert atmosphere).

Protocol A: General Transfer Deuteration (Saturation)

Objective: Complete saturation of an alkene/alkyne to a deuterated alkane.

-

Preparation: In a glovebox or under

, charge a reaction flask with the substrate (1.0 equiv). -

Catalyst Loading: Add 10% Pd/C (10-20 wt% relative to substrate).

-

Donor Addition: Add Cyclohexene-d10 (5.0 - 10.0 equiv). Excess is required to maintain D-pressure and solvent volume.

-

Solvent (Optional): If the substrate is solid, add anhydrous THF (0.5 M concentration). If liquid, the reaction can often be run neat in Cyclohexene-d10.

-

Reaction: Heat to reflux (approx. 65-80°C) for 2–12 hours. Monitor via GC-MS or TLC.

-

Workup:

-

Cool to room temperature.[1]

-

Filter through a Celite pad to remove Pd/C. Rinse with THF.

-

Concentrate in vacuo. Note: Benzene-d6 (byproduct) is volatile and will be removed during evaporation.

-

-

Validation: Analyze via

-NMR (disappearance of alkene protons) and MS (mass shift).

Protocol B: Mechanistic H/D Exchange Probe

Objective: Determine if a catalyst facilitates reversible C-H activation (scrambling) at positions distal to the reaction site.

-

Setup: Follow Protocol A, but use a substrate with aromatic protons or allylic protons prone to activation.

-

Sampling: Take aliquots at 1h, 4h, and 12h.

-

Analysis:

-

Perform

-NMR (Deuterium NMR) to locate D incorporation. -

Interpretation:

-

D only at double bond: Clean transfer hydrogenation (Kinetic control).

-

D on aromatic ring/allylic positions: Evidence of rapid, reversible H/D exchange (Thermodynamic scrambling) mediated by the catalyst surface.

-

-

Data Analysis & Comparison

Comparison of Deuteration Sources

The following table contrasts Cyclohexene-d10 with other common deuterium sources.

| Feature | Cyclohexene-d10 | Deuterium Gas ( | Heavy Water ( |

| Primary Mechanism | Transfer Hydrogenation | Direct Hydrogenation | Acid/Base Exchange |

| Safety Profile | High (Liquid, stable) | Low (Explosive gas) | High (Benign liquid) |

| Equipment | Standard Glassware | High-Pressure Autoclave | Standard Glassware |

| Selectivity | High (Chemo-selective) | Low (Over-reduction common) | pH Dependent |

| Cost Efficiency | Moderate (Stoichiometric) | High (Cylinder rental/setup) | Low (Cheap) |

| Scrambling Risk | Moderate (Surface mediated) | High (Gas phase/Surface) | High (Labile protons) |

Workflow Decision Tree

Use this logic flow to optimize your experimental design.

Figure 2: Optimization workflow for selecting reaction conditions based on specific deuteration goals.

Troubleshooting & Expert Tips

-

Incomplete Conversion: If the reaction stalls, the catalyst surface may be poisoned by the benzene-d6 byproduct. Solution: Add fresh catalyst and a slight excess of Cyclohexene-d10 to re-establish the active surface pool.

-

Isotopic Dilution: If the % D incorporation is lower than expected (<95%), check your solvent. Protic solvents (EtOH, MeOH) rapidly exchange H with the Pd surface. Solution: Switch to anhydrous THF or use deuterated solvents (EtOD).

-

Regioselectivity Issues: Pd/C promotes migration of double bonds (isomerization) before reduction. Solution: If position specificity is critical (e.g., cis-1,2 vs trans), consider homogeneous catalysts like Crabtree’s catalyst or Wilkinson’s catalyst, though these are less active for transfer hydrogenation.

References

-

Mechanistic Foundation of Transfer Hydrogenation

-

Modern Catalytic Transfer Deuteration

- Vang, Z. P., et al. (2021). Catalytic Transfer Deuteration and Hydrodeuteration: Emerging Techniques to Selectively Transform Alkenes and Alkynes. Chemistry – A European Journal.

-

Palladium-Catalyzed H/D Exchange Protocols

- Janssen, M., et al. (2021). Palladium-Catalyzed Nondirected Late-Stage Deuteration of Arenes. Journal of the American Chemical Society.

-

Safety & Handling of Deuterated Reagents

- Airgas Safety Data Sheet: Deuterium & Deuter

Sources

- 1. Hydrogenation of cyclohexene over single-atom Pt or Pd incorporated porous ceria nanoparticles under solvent-free conditions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01432D [pubs.rsc.org]

- 2. Transfer hydrogenation - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]

Cyclohexene-d10 applications in mass spectrometry calibration

Quantitation & Mechanistic Calibration

Executive Summary

Cyclohexene-d10 (Perdeuterocyclohexene,

This guide moves beyond basic product descriptions to provide actionable, field-proven protocols. It addresses the specific physicochemical behaviors of Cyclohexene-d10—such as the inverse isotope effect in gas chromatography (GC)—and details its role as a "molecular probe" for validating Retro-Diels-Alder (RDA) reaction energetics in electron ionization (EI) sources.

Part 1: Scientific Foundation & Physicochemical Properties

Before deploying Cyclohexene-d10, analysts must understand how the heavy isotope substitution alters its behavior compared to the native analyte (

1.1 Comparative Data Table

The following parameters are critical for setting method windows and retention times.

| Property | Cyclohexene (Native) | Cyclohexene-d10 (Standard) | Impact on Protocol |

| Formula | Mass shift of +10 Da allows interference-free SIM (Selected Ion Monitoring). | ||

| Molecular Weight | 82.14 g/mol | 92.21 g/mol | Base peak shifts from m/z 82 to m/z 92 (or fragment ions). |

| Boiling Point | 82.98 °C | ~82-83 °C | Co-evaporation allows for identical headspace parameters. |

| GC Elution | Reference Time ( | Inverse Isotope Effect: Deuterated analogs often elute slightly earlier on non-polar columns due to lower London dispersion forces. | |

| Major Fragment (EI) | m/z 54 (Butadiene) | m/z 60 (Butadiene-d6) | Distinct fragmentation channels confirm spectral identity. |

Part 2: Application I - Quantitative Internal Standard Calibration

Context: Analysis of residual solvents (Class 2 solvents) in pharmaceutical drug substances or environmental monitoring of cyclic alkenes.

2.1 The "Self-Validating" Calibration Logic

Using an external standard for volatile analysis is prone to errors caused by matrix effects (e.g., blood plasma, soil) or injection variability. Cyclohexene-d10 acts as the ideal Internal Standard (ISTD) because it mimics the analyte's extraction efficiency but is spectrally distinct.

The Protocol: Headspace GC-MS for Volatiles

Reagents:

-

Analyte: Cyclohexene (HPLC Grade).

-

ISTD: Cyclohexene-d10 (>99 atom % D).

-

Diluent: Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMA) – Must be blank-checked for interferences.

Step-by-Step Workflow:

-

ISTD Stock Preparation:

-

Weigh 10 mg Cyclohexene-d10 into a 10 mL volumetric flask containing diluent.

-

Critical: Cap immediately to prevent volatilization. Sonicate for 5 mins.

-

Concentration: 1.0 mg/mL.

-

-

Sample Spiking (The Calibration Point):

-

Prepare 6 calibration standards of native Cyclohexene (range: 1–100 ppm).

-

Add a constant volume (e.g., 50 µL) of ISTD Stock to every vial (Standard, Blank, and Unknown).

-

Why: This ensures that any loss during crimping or heating affects both the analyte and the ISTD equally.

-

-

GC-MS Acquisition (SIM Mode):

-

Column: DB-624 or VF-624ms (Intermediate polarity for volatiles).

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Oven: 40°C (hold 5 min)

Ramp 10°C/min -

MS Detection (SIM):

-

Channel 1 (Analyte): m/z 82 (Quant), 67, 54 (Qual).

-

Channel 2 (ISTD): m/z 92 (Quant), 74, 60 (Qual).

-

-

-

Data Processing:

-

Calculate the Response Ratio (RR):

-

Plot RR vs. Concentration. A linear fit (

) confirms the system is calibrated.

-

2.2 Visualization: ISTD Workflow

Figure 1: Analytical workflow for Internal Standard Calibration. Note the co-processing of analyte and d10-standard ensures correction for matrix effects.

Part 3: Application II - Mechanistic Calibration (Fragmentation Dynamics)

Context: Validating Mass Spectrometer Source Conditions and Fragmentation Pathways.

Cyclohexene-d10 is a "hard" standard used to study the Retro-Diels-Alder (RDA) reaction. In a mass spectrometer, cyclohexene undergoes a specific cleavage that reverses the Diels-Alder cycloaddition.[1] Using d10 allows researchers to prove that the fragmentation is clean (concerted mechanism) rather than the result of hydrogen scrambling (randomization).

3.1 The Mechanism

Under Electron Ionization (70 eV), the molecular ion (

-

Reaction: Cyclohexene-d10 (

, m/z 92)

Why use this for Calibration? If your MS source is contaminated or the energy distribution is incorrect, you may observe H/D scrambling .

-

Clean Spectrum: Distinct peaks at m/z 92 and m/z 60.

-

Dirty/Active Source: Appearance of m/z 91, 88, or smeared peaks indicating hydrogen exchange with background water or surface-catalyzed scrambling.

3.2 Visualization: Retro-Diels-Alder Pathway

Figure 2: The Retro-Diels-Alder fragmentation pathway of Cyclohexene-d10. The clean split into m/z 60 and neutral mass 32 validates the ionization mechanism.

Part 4: Troubleshooting & Quality Control

4.1 Evaluating Isotopic Purity Commercial reagents usually state >98% D. However, for high-sensitivity MS calibration, you must verify the M-1 and M-2 peaks.

-

Protocol: Inject a high concentration (100 ppm) of Cyclohexene-d10.

-

Check: Look at m/z 91 (

). If this peak is >5% of the base peak, the standard is degraded or isotopically impure, which will skew quantitation calculations.

4.2 Memory Effects (Carryover) Cyclohexene is sticky in cold spots of the GC inlet.

-

Symptom: Ghost peaks of m/z 92 in blank runs.

-

Fix: Increase the post-run oven temperature to 220°C for 3 minutes and use a high split ratio (50:1) for the wash method.

References

-

NIST Mass Spectrometry Data Center. "Cyclohexene-d10 Mass Spectrum." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[2][3] [Link]

-

Tire Industry Project (TIP). "Cryogenic Grinding and Pyrolysis-GC/MS Quantification of Tire Tread Particles." Environmental Science & Technology, 2021. (Methodology citing deuterated cyclic alkene standards). [Link]

-

Gross, J. H. "Mass Spectrometry: A Textbook." Springer, 3rd Edition, 2017. (Reference for Retro-Diels-Alder fragmentation mechanisms). [Link]

Sources

Application Note: Precision Deuteration via Catalytic Transfer Hydrogenation using Cyclohexene-d10

This guide details the application of Cyclohexene-d10 (CAS: 1603-55-0) as a premium deuterium donor for the synthesis of deuterated fine chemicals and Active Pharmaceutical Ingredients (APIs).

Executive Summary

In the landscape of deuterated drug development ("heavy drugs"), the precise installation of deuterium is critical for modulating metabolic stability (the Kinetic Isotope Effect).[1] While deuterium gas (

Cyclohexene-d10 offers a superior alternative via Catalytic Transfer Deuterogenation (CTD) . This method exploits the thermodynamic driving force of aromatization—converting Cyclohexene-d10 to stable Benzene-d6—to release deuterium atoms on a catalyst surface under mild conditions. This protocol outlines the mechanistic basis, experimental workflow, and quality control measures for using Cyclohexene-d10 to reduce alkenes, alkynes, and nitro groups with high isotopic purity.

Mechanism of Action: The Aromatization Driving Force

The efficacy of Cyclohexene-d10 relies on the disproportionation and dehydrogenation activity on Palladium surfaces. Unlike isopropanol-d8 (which requires reversible equilibrium), Cyclohexene-d10 undergoes an irreversible oxidative release of deuterium.

The "Deuterium Shuttle" Mechanism

-

Adsorption: Cyclohexene-d10 adsorbs onto the Pd(0) surface.

-

Dehydrogenation (Oxidation): The molecule rapidly loses four deuterium atoms to form Benzene-d6 . This step is thermodynamically favored due to the restoration of aromaticity in the benzene ring.

-